1-tert-butyl-4-[(E)-2-nitroethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-[(E)-2-nitroethenyl]benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group at the first position and a nitroethenyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-[(E)-2-nitroethenyl]benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): The compound can be prepared by reacting tert-butylbenzene with nitroethene in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to couple tert-butylboronic acid with 4-nitroethenyl halides to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient cooling and stirring systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitrobenzene derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-tert-butyl-4-[(E)-2-aminoethenyl]benzene.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution Reactions: Reagents such as halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are commonly used.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-[(E)-2-nitroethenyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a probe in biological studies to investigate the interaction of nitro-containing compounds with biological macromolecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-tert-Butyl-4-[(E)-2-nitroethenyl]benzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can further react with biological macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-4-[(E)-2-nitroethenyl]benzene is unique due to its specific structural features and reactivity. Similar compounds include:
1-tert-Butyl-4-methylbenzene: This compound lacks the nitroethenyl group and exhibits different chemical properties.
1-tert-Butyl-4-iodobenzene: This compound has an iodine atom instead of the nitroethenyl group, leading to different reactivity patterns.
Eigenschaften
CAS-Nummer |
1056474-04-4 |
---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
1-tert-butyl-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9H,1-3H3/b9-8+ |
InChI-Schlüssel |
IJWOILQYJXJHTF-CMDGGOBGSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.